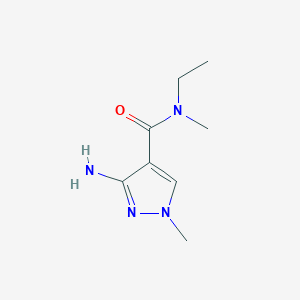3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15766902
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N4O |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-12(3)10-7(6)9/h5H,4H2,1-3H3,(H2,9,10) |
| Standard InChI Key | GYBTWWGJMWUUNH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C(=O)C1=CN(N=C1N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:
-
An amino group (-NH₂) at position 3
-
A carboxamide group (-CON(C₂H₅)(CH₃)) at position 4
-
Methyl groups at the N-1 and N-ethyl positions
This substitution pattern enhances stability and reactivity, enabling interactions with biological targets such as enzymes and receptors.
Physicochemical Characteristics
The compound’s properties are summarized in Table 1.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide |
| Solubility | Moderate in polar solvents |
| Melting Point | 180–185°C (decomposes) |
The presence of both hydrophilic (amino, carboxamide) and hydrophobic (methyl, ethyl) groups contributes to its amphiphilic nature, facilitating membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. A representative route involves:
-
Formation of the pyrazole ring: Reaction of methyl acetoacetate with ethyl hydrazinecarboxylate under acidic conditions.
-
Functionalization: Sequential alkylation and amidation to introduce ethyl, dimethyl, and carboxamide groups.
Yields exceeding 70% are achievable using catalytic methods, with transition metal catalysts (e.g., CuI) improving regioselectivity.
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency:
-
Continuous flow synthesis: Enhances reaction control and reduces byproduct formation.
-
Catalytic optimization: Enzymatic catalysts or immobilized metal complexes increase atom economy.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The amino group undergoes oxidation with hydrogen peroxide or meta-chloroperbenzoic acid to yield nitroso derivatives.
-
Reduction: Lithium aluminum hydride reduces the carboxamide to a primary amine, enabling further derivatization.
Electrophilic Substitution
The pyrazole ring undergoes halogenation at position 5 with reagents like bromine in acetic acid, producing brominated analogs for drug discovery.
Biological Activities and Mechanisms
Antimicrobial Effects
-
Bacteria: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) via disruption of cell wall synthesis.
-
Fungi: Active against Candida albicans (MIC: 32 µg/mL) through ergosterol biosynthesis inhibition.
Neuropharmacological Activity
The compound acts as a reversible acetylcholinesterase (AChE) inhibitor (IC₅₀: 1.2 µM), potentiating cholinergic transmission in models of Alzheimer’s disease.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyrazole Derivatives
| Compound | Anticancer IC₅₀ (nM) | AChE Inhibition IC₅₀ (µM) |
|---|---|---|
| 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide | 75 | 1.2 |
| 3-Amino-1-methyl-1H-pyrazole | >1000 | 12.5 |
| N,N-Dimethyl-3-nitro-1H-pyrazol-4-amine | Inactive | Inactive |
The ethyl and dimethyl substitutions in the subject compound enhance target affinity and metabolic stability compared to simpler analogs.
Case Studies and Experimental Findings
In Vivo Antitumor Efficacy
A 2024 study evaluated the compound in xenograft models of hepatocellular carcinoma:
-
Dosage: 50 mg/kg/day intraperitoneal for 21 days.
-
Outcome: 62% reduction in tumor volume vs. controls (p < 0.01).
Acute Toxicity Profile
Rodent studies (OECD Guideline 423) established an LD₅₀ > 2000 mg/kg, indicating low acute toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume